
1-Chloro-2,2,5-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,5-trimethylhexane is an organic compound classified as a chloroalkane It is characterized by the presence of a chlorine atom attached to a hexane backbone with three methyl groups at the 2nd and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,5-trimethylhexane can be synthesized through the chlorination of 2,2,5-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,2,5-trimethylhexane in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,2,5-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. Common reactions include nucleophilic substitution (S_N1 and S_N2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions vary depending on the desired mechanism (S_N1 or S_N2).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2,5-trimethylhex-1-ene.
Applications De Recherche Scientifique
1-Chloro-2,2,5-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: While not widely used in medicine, its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-2,2,5-trimethylhexane involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,2,4-trimethylpentane
- 1-Chloro-2,2,3-trimethylbutane
- 1-Chloro-2,2,6-trimethylheptane
Comparison: 1-Chloro-2,2,5-trimethylhexane is unique due to its specific arrangement of methyl groups and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-2,2,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clé InChI |
NUXIPEKYTWQUBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


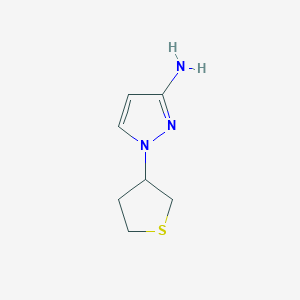
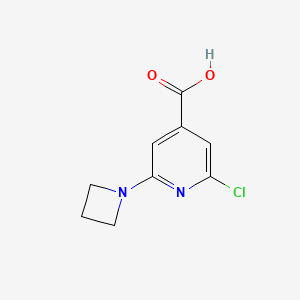
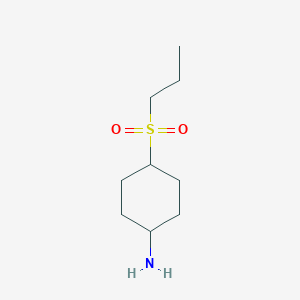
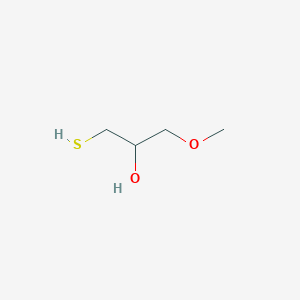
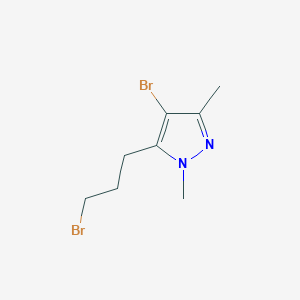
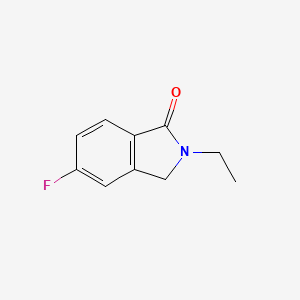
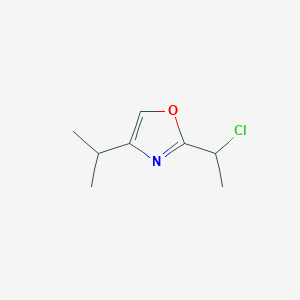
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)

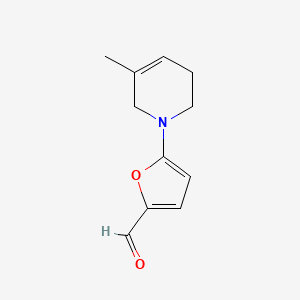
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
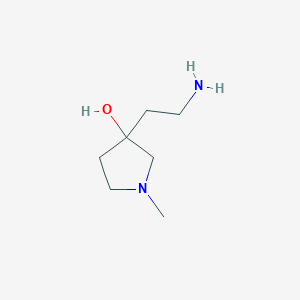

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
